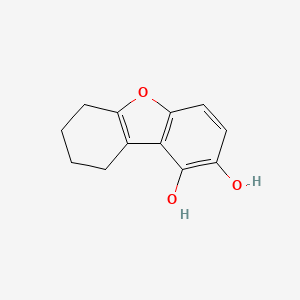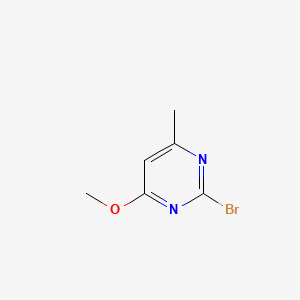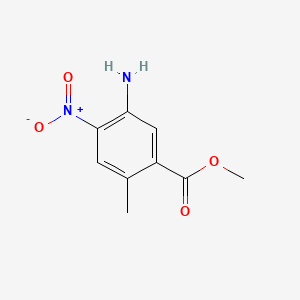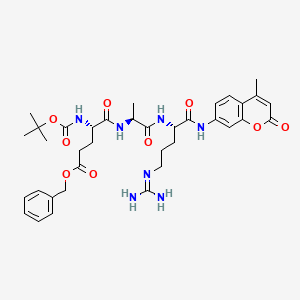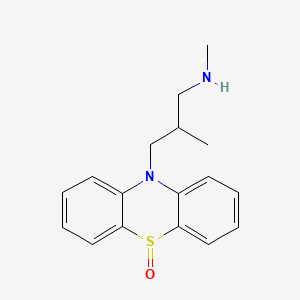
N-Desmethyl Trimeprazine Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Trimeprazine Sulfoxide is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Trimeprazine Sulfoxide typically involves the oxidation of Promethazine. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the selective oxidation of the sulfur atom in the phenothiazine ring to form the sulfoxide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Trimeprazine Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.
Reduction: Reduction reactions can revert the sulfoxide back to the parent thioether compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the parent thioether compound.
Substitution: Formation of various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
N-Desmethyl Trimeprazine Sulfoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antihistaminic and antiemetic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N-Desmethyl Trimeprazine Sulfoxide involves its interaction with various molecular targets. In the context of its antihistaminic activity, the compound acts as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. Additionally, its antiemetic effects are attributed to its antagonism at dopamine D2 receptors in the chemoreceptor trigger zone of the brain, reducing nausea and vomiting.
Comparaison Avec Des Composés Similaires
Similar Compounds
Promethazine: The parent compound, known for its antihistaminic and antiemetic properties.
Chlorpromazine: Another phenothiazine derivative with antipsychotic effects.
Thioridazine: A phenothiazine with antipsychotic and sedative properties.
Uniqueness
N-Desmethyl Trimeprazine Sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical and pharmacological properties compared to its parent compound and other phenothiazine derivatives. The presence of the sulfoxide group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
N,2-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNHGQUFVLBIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile](/img/structure/B571416.png)
![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)
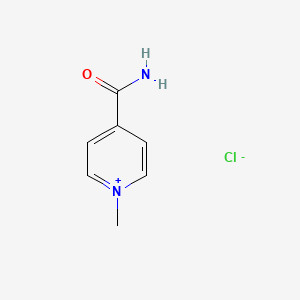

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)
